THFC-Cl exhibits several properties that make it attractive for the synthesis of chiral molecules:
Tetrahydrofuran-3-carbonyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 134.56 g/mol. It features a carbonyl group attached to a tetrahydrofuran ring, making it a derivative of tetrahydrofuran. The compound is classified as a carbonyl chloride, which indicates that it contains both a carbonyl group (C=O) and a chlorine atom attached to the carbon atom adjacent to the carbonyl. This structure imparts unique chemical properties, particularly in reactivity and stability.
There is no current information available regarding a specific mechanism of action for THFC-Cl in biological systems.
Due to the presence of the acid chloride group, THFC-Cl is likely to be corrosive and irritating to skin and eyes. It can also react exothermically (with heat release) with water, releasing hydrochloric acid fumes. Standard laboratory safety practices for handling corrosive and reactive chemicals should be followed when working with THFC-Cl [].
Tetrahydrofuran-3-carbonyl chloride can be synthesized through several methods:
Tetrahydrofuran-3-carbonyl chloride finds applications primarily in organic synthesis, particularly in:
Several compounds share structural similarities with tetrahydrofuran-3-carbonyl chloride. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
Tetrahydro-2H-pyran-4-carbonyl chloride | 40191-32-0 | 0.85 | Contains a pyran ring instead of tetrahydrofuran |
Methyl 5-chloro-5-oxopentanoate | 1501-26-4 | 0.62 | Methyl ester functional group |
Tetrahydrofuran-3-carboxylic acid | 89364-31-8 | 0.63 | Lacks the chlorine substituent |
(1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride | 39637-74-6 | 0.57 | More complex bicyclic structure |
Tetrahydrofuran-3-carbonyl chloride's unique combination of a tetrahydrofuran ring and a carbonyl chloride functional group distinguishes it from these similar compounds, particularly in its reactivity profile and potential applications in synthetic chemistry.
Corrosive;Irritant